![molecular formula C13H10F3NOS2 B051782 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile CAS No. 116492-97-8](/img/structure/B51782.png)

3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the dithiocarboxylation of derivatives of acetic acid, leading to the formation of bis(alkylthio) acrylonitriles and their derivatives. The crystal structure of related ethyl bis(methylthio) acrylates has been determined by X-ray analysis, suggesting a method for the synthesis and structural elucidation of 3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile (Dölling et al., 1991).

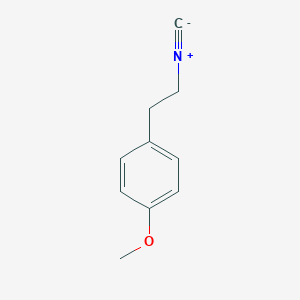

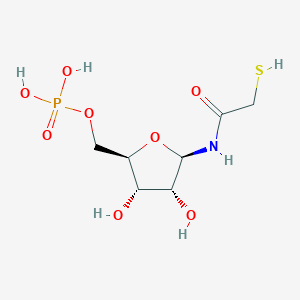

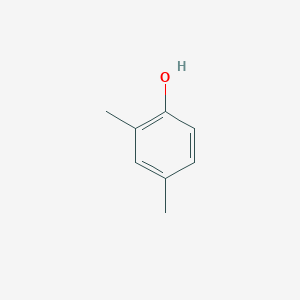

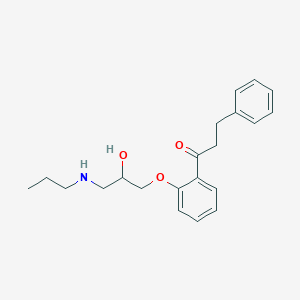

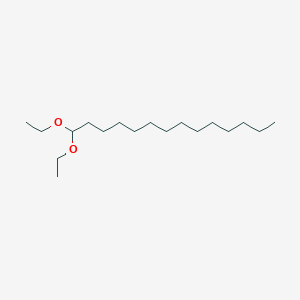

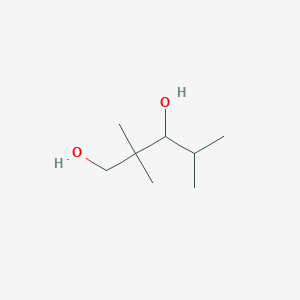

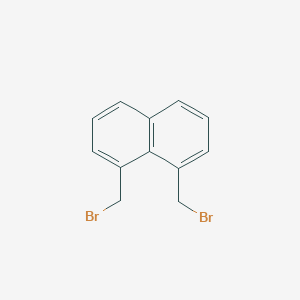

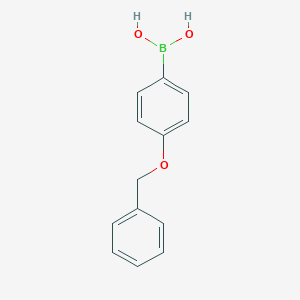

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been analyzed using X-ray crystallography, revealing detailed insights into their molecular conformation and bond lengths, which are critical for understanding their chemical behavior and reactivity (Aydin et al., 2002).

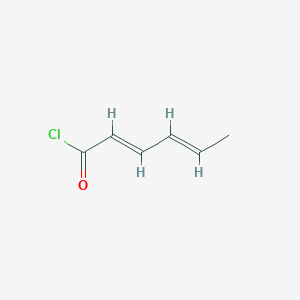

Chemical Reactions and Properties

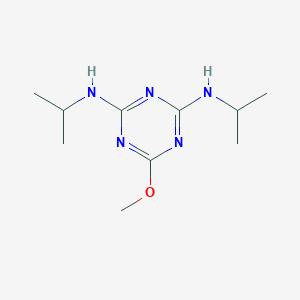

The compound and its analogs undergo various chemical reactions, including cyclocondensation and cycloadditions, leading to the formation of novel structures with potential biological activities. These reactions are indicative of the compound's reactivity and its application in synthesizing biologically active molecules (Bhale et al., 2018).

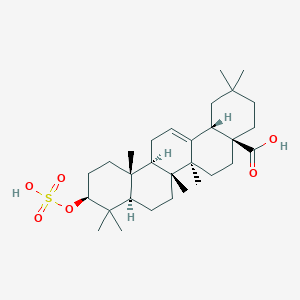

Physical Properties Analysis

The physical properties of compounds structurally related to this compound, such as solubility, thermal stability, and mechanical properties, have been characterized. These studies are essential for understanding the compound's behavior in different environments and its suitability for various applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties, including the reactivity towards different nucleophiles and the formation of various derivatives through reactions such as cycloadditions and cyclocondensations, demonstrate the compound's versatility. These chemical transformations are crucial for exploring the compound's potential applications in synthesizing novel organic molecules with desired functionalities (Elgemeie et al., 1994).

Scientific Research Applications

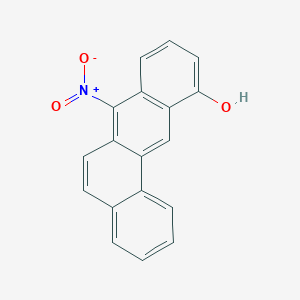

Reactive Chemicals and Cancer Research

Research on reactive chemicals, including acrylonitrile, has explored their epidemiologic evidence concerning cancer. Highly reactive chemicals like acrylonitrile, despite their economic importance, have been scrutinized for their carcinogenic potential. Epidemiological studies, albeit limited, suggest a need for continued research to understand the risks of cancer from exposure to such chemicals (Blair & Kazerouni, 1997).

Polymer Research and Applications

Acrylonitrile and its derivatives play a significant role in polymer science. Terpolymerization studies, for instance, have synthesized polymers using acrylonitrile, showcasing the chemical's versatility in creating materials with desirable physical and chemical properties. Such research underpins the development of new materials for industrial applications (Srivastava et al., 2002).

Green Chemistry and Synthesis

The exploration of green chemistry principles in the synthesis of complex molecules has included the use of acrylonitrile derivatives. Studies focusing on environmentally benign synthesis methods have developed practical and efficient processes, highlighting the role of acrylonitrile derivatives in advancing sustainable chemical manufacturing (Gu et al., 2009).

Replacement of Hazardous Chemicals

Efforts to find safer alternatives to bisphenol A (BPA) have involved acrylonitrile derivatives. These efforts underscore the importance of identifying and evaluating the carcinogenic, reproductive toxicity, and endocrine disruption potential of BPA alternatives, including those related to acrylonitrile, for use in consumer products. Such research is critical for protecting public health and ensuring the safety of materials (den Braver-Sewradj et al., 2020).

Mechanism of Action

Target of Action

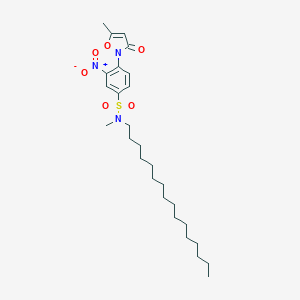

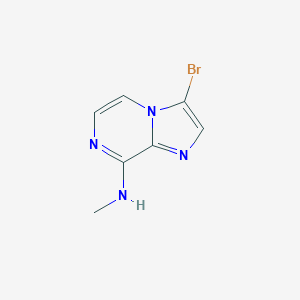

Compounds with similar structures, such as trifluoromethyl ketones (tfmks), have been found to be valuable synthetic targets in the construction of fluorinated pharmacons .

Mode of Action

Compounds with similar structures, such as (thio)urea derivatives, have been found to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Compounds with similar structures, such as (thio)urea derivatives, have been used extensively in promoting organic transformations .

Result of Action

Compounds with similar structures, such as a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework, have been found to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of li–s batteries .

properties

IUPAC Name |

3,3-bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NOS2/c1-19-12(20-2)10(7-17)11(18)8-4-3-5-9(6-8)13(14,15)16/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHHDJOLSFGHQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C(=O)C1=CC(=CC=C1)C(F)(F)F)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371097 |

Source

|

| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116492-97-8 |

Source

|

| Record name | 3,3-Bis(methylsulfanyl)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 116492-97-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.